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Compound of Interest

Compound Name: Gramine, N-oxide

Cat. No.: B101247 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential biological activities of

gramine derivatives, with a particular focus on those incorporating nitrogen-containing

heterocyclic moieties. While direct biological data on derivatives synthesized specifically from

gramine N-oxide is limited in publicly available literature, this document details the significant

antioxidant and antifungal properties of closely related gramine-uracil-triazole hybrids. The

methodologies for the synthesis and biological evaluation of these compounds are also

presented.

Introduction to Gramine and its Derivatives
Gramine, an indole alkaloid found in various plants, has a core structure that has served as a

scaffold for the development of numerous derivatives with a wide range of biological activities.

These activities include anticancer, anti-inflammatory, antibacterial, antifungal, antiviral, and

neuroprotective effects. Gramine N-oxide is a key intermediate in the synthesis of certain

gramine derivatives, particularly those involving the introduction of nitrogen-containing

heterocyclic rings. This guide focuses on the biological potential of such derivatives.
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A series of novel hybrid compounds linking gramine to uracil via a 1,2,3-triazole ring have been

synthesized and evaluated for their antioxidant and cytoprotective effects.[1]

Quantitative Data Summary
The following tables summarize the key quantitative data obtained for a selection of these

gramine-uracil-triazole hybrid derivatives.[1]

Table 1: Hemolytic Activity of Gramine-Uracil-Triazole Derivatives[1]

Compound ID Substituent on Uracil Ring Hemolytic Activity (%)

11a None 6.93 ± 1.40

11b 5-methyl 7.66 ± 1.05

11c 6-methyl 10.72 ± 1.26

11d 5-n-propyl 8.95 ± 1.13

11e 5-bromo 9.48 ± 1.21

12 5-fluoro Not specified in source

Concentration of 0.01 mg/mL.

A value below 10% is generally

considered hemocompatible.

Table 2: Cytoprotective Activity of Gramine-Uracil-Triazole Derivatives against AAPH-Induced

Oxidative Hemolysis[1]
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Compound ID Substituent on Uracil Ring Cytoprotective Activity (%)

11a None 48.25 ± 7.21

11b 5-methyl 58.14 ± 13.03

11c 6-methyl 62.75 ± 11.74

11d 5-n-propyl 68.07 ± 4.89

11e 5-bromo 57.40 ± 9.42

12 5-fluoro 21.28 ± 8.24

Trolox (Reference Antioxidant) Not specified in source

Table 3: Ferrous Ion (Fe²⁺) Chelating Activity[1]

Compound ID Substituent on Uracil Ring Chelating Activity (%)

11d 5-n-propyl 30.86 ± 6.03

EDTA (Reference Chelator) Not specified in source

Experimental Protocols
A solution of the appropriate gramine azide (1 mmol) and a terminal alkyne-functionalized uracil

derivative (1 mmol) in a mixture of t-butanol and water (1:1, 10 mL) is prepared. To this

solution, sodium ascorbate (0.1 mmol) and copper(II) sulfate pentahydrate (0.01 mmol) are

added. The reaction mixture is stirred at room temperature for 24 hours. After completion of the

reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is

purified by column chromatography on silica gel to afford the desired gramine-uracil-triazole

hybrid.

Human red blood cells (RBCs) are washed three times with phosphate-buffered saline (PBS). A

suspension of RBCs (1.5% hematocrit) is incubated with the test compounds at a concentration

of 0.01 mg/mL for 60 minutes at 37°C with shaking. Samples with RBCs in PBS and in

deionized water serve as negative and positive controls, respectively. After incubation, the

samples are centrifuged, and the absorbance of the supernatant is measured at 540 nm. The
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percentage of hemolysis is calculated using the formula: % Hemolysis = [(Abs_sample -

Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

A suspension of RBCs (1.5% hematocrit) is pre-incubated with the test compounds at a

concentration of 0.01 mg/mL for 20 minutes at 37°C. Subsequently, 2,2'-azobis(2-

amidinopropane) dihydrochloride (AAPH), a free radical generator, is added to a final

concentration of 100 mM. The mixture is incubated for 4 hours at 37°C with gentle shaking. A

sample with RBCs and AAPH without any test compound serves as the control. After

incubation, the degree of hemolysis is determined as described in the hemolytic activity assay.

The cytoprotective activity is calculated as the percentage reduction in hemolysis in the

presence of the test compound compared to the control.

Signaling Pathway and Workflow Diagrams
Caption: Proposed mechanism of cytoprotective action.

Caption: Workflow for antioxidant activity assessment.

Antifungal Activity of Gramine-Uracil-Triazole
Hybrids
The synthesized gramine-uracil-triazole hybrids have also been screened for their potential as

antifungal agents against various plant pathogens.[1]

Quantitative Data Summary
Table 4: Antifungal Activity of Gramine-Uracil-Triazole Derivatives (Zone of Inhibition in mm)[1]
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Compound ID Fusarium culmorum Botrytis cinerea

11a - -

11b - -

11c - -

11d - ++

11e - -

12 +++ -

'-' no inhibition; '+' low

inhibition (1-5 mm); '++'

moderate inhibition (6-10 mm);

'+++' high inhibition (11-15

mm).

Experimental Protocol
Petri dishes containing Potato Dextrose Agar (PDA) are inoculated with a spore suspension of

the target fungal strain. Wells of a defined diameter (e.g., 6 mm) are made in the agar. A

solution of the test compound in a suitable solvent (e.g., DMSO) at a specific concentration is

added to the wells. The plates are incubated at an appropriate temperature for a specified

period (e.g., 25-28°C for 48-72 hours). The antifungal activity is determined by measuring the

diameter of the zone of inhibition around the well.

Experimental Workflow Diagram
Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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